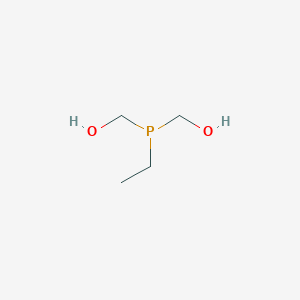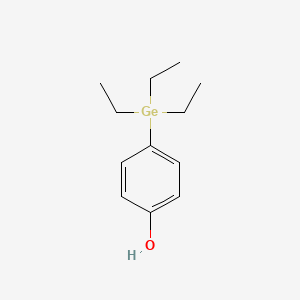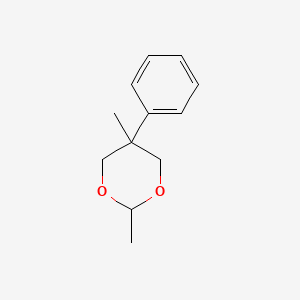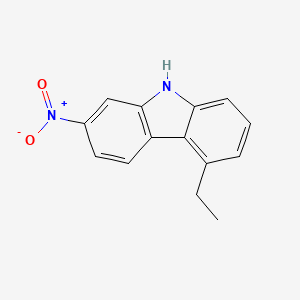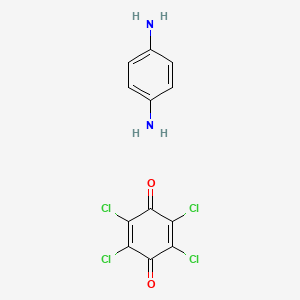
Benzene-1,4-diamine; 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione is a compound that combines benzene-1,4-diamine and 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diamine typically involves the reduction of nitrobenzene derivatives. One common method is the catalytic hydrogenation of nitrobenzene using iron and hydrochloric acid, followed by neutralization with a base to yield benzene-1,4-diamine .
2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione can be synthesized by the chlorination of hydroquinone or its derivatives. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of benzene-1,4-diamine often involves large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. For 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione, industrial methods typically involve chlorination reactions conducted in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene-1,4-diamine can undergo oxidation to form quinone derivatives. .
Reduction: 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione can be reduced to form tetrachlorohydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
Oxidation: Quinone derivatives from benzene-1,4-diamine.
Reduction: Tetrachlorohydroquinone from 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and polymers
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of high-performance materials, including conductive polymers and advanced composites
Mechanism of Action
The mechanism of action of benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can interact with various biological molecules, leading to oxidative stress and potential cell damage. The compound can also inhibit specific enzymes and interfere with cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Similar in structure but lacks the chlorine atoms.
Tetrachlorohydroquinone: A reduced form of 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione.
Para-phenylenediamine: Similar to benzene-1,4-diamine but without the quinone component
Uniqueness
Benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione is unique due to its combination of strong oxidizing properties and the presence of both amine and quinone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
5976-49-8 |
|---|---|
Molecular Formula |
C12H8Cl4N2O2 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6Cl4O2.C6H8N2/c7-1-2(8)6(12)4(10)3(9)5(1)11;7-5-1-2-6(8)4-3-5/h;1-4H,7-8H2 |
InChI Key |
VXABSRYXAADKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
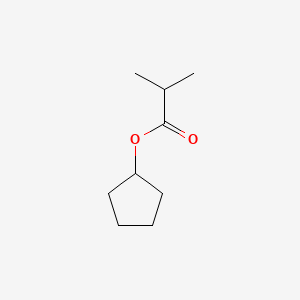
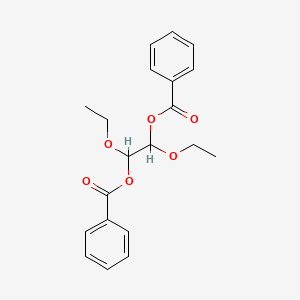
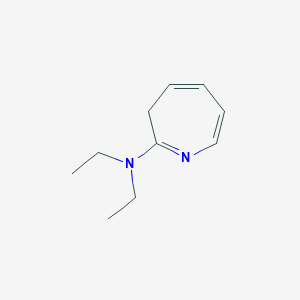

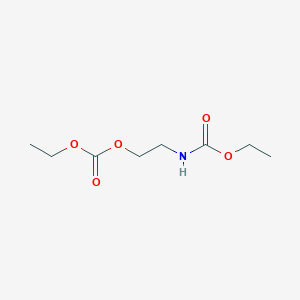
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
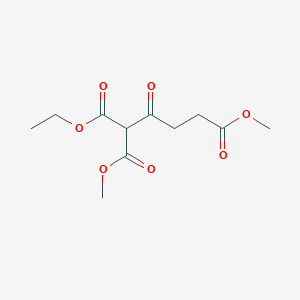
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
